Methyl 5-Amino-2-bromo-4-methoxybenzoate is an organic compound with the molecular formula and a molecular weight of approximately 260.09 g/mol. This compound features a methoxy group, an amino group, and a bromine atom attached to a benzoate structure, which contributes to its unique chemical properties and potential applications in various fields. The presence of these functional groups makes it a versatile candidate for
These reactions highlight the compound's reactivity and potential for synthesizing novel compounds with diverse functionalities .
The synthesis of Methyl 5-Amino-2-bromo-4-methoxybenzoate typically involves several key steps:
These synthetic routes can be optimized for yield and purity, particularly in industrial applications where efficiency is crucial .
Methyl 5-Amino-2-bromo-4-methoxybenzoate has potential applications in various fields:
Interaction studies involving Methyl 5-Amino-2-bromo-4-methoxybenzoate are essential for understanding its potential biological effects. Such studies typically focus on:
These studies are crucial for determining the compound's viability in drug development and other applications .
Methyl 5-Amino-2-bromo-4-methoxybenzoate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | CAS Number | Key Features | Similarity Score |
---|---|---|---|
Methyl 4-amino-5-bromo-2-methoxybenzoate | 111049-68-4 | Different amino group position | 0.97 |
Methyl 2-amino-5-bromobenzoate | 135484-83-2 | Lacks methoxy group | 0.88 |
Ethyl 2-amino-4-bromo-5-methoxybenzoate | 169044-96-6 | Ethyl instead of methyl; different reactivity | 0.86 |
Methyl 2-amino-5-bromo-3-methylbenzoate | 206548-14-3 | Additional methyl group alters properties | 0.86 |
These comparisons underscore the uniqueness of Methyl 5-Amino-2-bromo-4-methoxybenzoate, particularly in its functional groups and potential reactivity profiles .
The molecular formula of methyl 5-amino-2-bromo-4-methoxybenzoate is C₉H₁₀BrNO₃, with a molecular weight of 260.08 g/mol. The compound’s structure consists of a benzene ring substituted at positions 2, 4, and 5 with bromine, methoxy, and amino groups, respectively, while a methyl ester occupies the carboxylate position (Figure 1).
Table 1: Key molecular properties of methyl 5-amino-2-bromo-4-methoxybenzoate
Property | Value | Source |
---|---|---|
Molecular formula | C₉H₁₀BrNO₃ | |
Molecular weight | 260.08 g/mol | |
IUPAC name | methyl 5-amino-2-bromo-4-methoxybenzoate | |
Functional groups | Amino, bromo, methoxy, ester |
The IUPAC nomenclature follows positional numbering starting from the ester group (position 1), with subsequent substituents assigned based on ascending priority rules. The amino group (-NH₂) at position 5, bromine (-Br) at position 2, and methoxy (-OCH₃) at position 4 create a sterically congested yet electronically diverse aromatic system.
The substituents exhibit contrasting electronic effects:
This interplay results in a complex electronic profile, making the compound a candidate for studying directed ortho-metalation or nucleophilic aromatic substitution reactions.